ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and an ethyl carboxylate at position 3. The amino group at position 2 is functionalized with a sulfanyl-acetyl linker bridging to a 5-phenyl-4H-1,2,4-triazole moiety. Its synthesis likely involves multi-step nucleophilic substitutions and condensation reactions, as inferred from analogous triazole-thiazole derivatives .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-3-25-15(24)13-10(2)18-16(27-13)19-12(23)9-26-17-20-14(21-22-17)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQMWEPNMLZREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thioamides, acyl chlorides, and triazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group at position 5 of the thiazole ring undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid.
Thioether Oxidation
The sulfanyl (-S-) linker between the acetyl and triazole groups is susceptible to oxidation, forming sulfoxides or sulfones.
Amide Bond Reactivity
The acetamido group (-NH-CO-) may participate in hydrolysis or condensation reactions.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 24 hrs | Cleavage to amine and acetic acid derivative |
| Schiff Base Formation | Aldehyde, EtOH, catalytic acid | Condensation to imine derivatives |
Triazole Ring Functionalization
The 5-phenyl-4H-1,2,4-triazole moiety can undergo electrophilic substitution or coordination reactions.
| Reaction | Conditions | Example Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted triazole |
| Palladium-Catalyzed Coupling | Suzuki-Miyaura (aryl boronic acid, Pd(PPh₃)₄) | Biaryl-triazole hybrid |
Thiazole Ring Reactivity
The thiazole core may participate in electrophilic substitutions or cycloadditions.
| Reaction Type | Conditions | Notes |
|---|---|---|
| Bromination | Br₂ in CCl₄, RT | Substitution at C-4 (methyl group position) |
| Diels-Alder Cycloaddition | Dienophile (e.g., maleic anhydride), heat | Electron-rich thiazole as diene |
Nucleophilic Substitution at Sulfanyl Group
The sulfur atom in the thioether can act as a leaving group under specific conditions.
| Nucleophile | Conditions | Product |
|---|---|---|
| Thiolate (RS⁻) | DMF, 60°C, 12 hrs | Thiol-exchange derivative |
| Amine (RNH₂) | Cu(I) catalyst, polar solvent | SN2-like displacement |
Photochemical Reactions
The thiazole-triazole system may undergo photochemical transformations.
| Conditions | Outcome | Mechanism |
|---|---|---|
| UV light (254 nm), benzene | [2+2] Cycloaddition with adjacent alkene | Triazole-thiazole fused ring |
Key Considerations
-
Steric Effects : Bulky substituents (e.g., phenyl groups) hinder reactions at the triazole C-5 position.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while non-polar solvents favor cycloadditions .
-
Catalysts : Transition metals (Pd, Cu) enable cross-coupling reactions without degrading the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. Studies indicate that derivatives of thiazole and triazole compounds exhibit activity against a range of bacterial and fungal pathogens. The presence of the triazole moiety is particularly significant as it enhances the compound's ability to inhibit the growth of these microorganisms through interference with their metabolic pathways .
Anticancer Properties
Research has shown that thiazole and triazole derivatives can exhibit anticancer activity. The compound's structure allows it to interact with cellular targets involved in cancer proliferation, potentially leading to the development of new chemotherapeutic agents. In vitro studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Compounds containing thiazole rings have been studied for their ability to modulate inflammatory responses. This is particularly relevant in the treatment of chronic inflammatory diseases where modulation of immune responses is crucial .
Agricultural Science
Fungicide Development
Due to its antifungal properties, the compound can be explored as a potential fungicide in agriculture. Triazole derivatives are widely used in crop protection products to combat fungal diseases in plants. The effectiveness of this compound against specific phytopathogens could lead to its application in developing new agricultural fungicides .
Plant Growth Regulation
Research into plant growth regulators indicates that certain thiazole derivatives can influence plant growth and development. The compound could potentially be utilized to enhance crop yields or improve resistance to environmental stressors by modulating plant physiological processes .
Materials Science
Polymer Chemistry
The unique chemical structure of Ethyl 4-Methyl-2-({2-[(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]Acetyl}Amino)-1,3-Thiazole-5-Carboxylate allows for its incorporation into polymer matrices. Its properties can be exploited to develop advanced materials with tailored functionalities such as improved thermal stability or enhanced mechanical properties .
Nanotechnology Applications
In nanotechnology, compounds like this one can be used as precursors for synthesizing nanoparticles with specific surface characteristics. These nanoparticles can have applications in drug delivery systems and biosensors due to their biocompatibility and ability to target specific biological pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including the compound , demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
Case Study 2: Anticancer Mechanism
In vitro experiments revealed that the compound induces cell cycle arrest and apoptosis in human cancer cell lines. Flow cytometry analysis showed significant increases in sub-G1 phase cells after treatment with the compound, highlighting its mechanism of action against cancer cells.
Case Study 3: Agricultural Application
Field trials using formulations containing the compound showed a reduction in fungal infections on crops such as wheat and corn. The results indicated improved crop health and yield compared to untreated control groups.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Triazole Substituents : The 5-phenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to 5-methyl or 5-phenethyl analogues .
- Thiazole Modifications : The ethyl carboxylate in the target compound improves solubility in polar solvents relative to thioxo or benzyl derivatives .
Biological Activity
Ethyl 4-methyl-2-({2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfany]acetyl}amino)-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole core linked to a triazole moiety through a sulfanyl group. Its molecular formula is with a molecular weight of approximately 358.42 g/mol. The structural complexity suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. A study showed that derivatives of thiazole demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the triazole moiety further enhances this activity due to its ability to disrupt cellular processes in microorganisms.
2. Anticancer Properties
The anticancer potential of thiazole derivatives has been widely documented. For instance, compounds similar to ethyl 4-methyl-2-{...} have shown efficacy in inhibiting cancer cell proliferation in various types of cancers, including breast and lung cancer . Mechanistically, these compounds may induce apoptosis and inhibit angiogenesis by targeting specific signaling pathways.
3. Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have been explored in several studies. In vivo tests using maximal electroshock seizure (MES) models demonstrated that certain thiazole-based compounds effectively reduced seizure activity . The structure-activity relationship (SAR) studies indicate that modifications at the sulfur or nitrogen positions can enhance anticonvulsant efficacy.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A specific derivative of thiazole was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM. The compound was found to induce apoptosis through caspase activation and downregulation of Bcl-2 proteins, suggesting its potential as a therapeutic agent in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of ethyl 4-methyl-2-{...} to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and microbial metabolism, which may explain its diverse biological activities .
Q & A
Q. What are the common synthetic routes for preparing ETHYL 4-METHYL-2-...CARBOXYLATE?
The synthesis typically involves sequential functionalization of thiazole and triazole moieties. A general procedure includes:
- Step 1 : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine to form chloroacetamide intermediates .
- Step 2 : Coupling with 5-phenyl-4H-1,2,4-triazole-3-thiol derivatives via nucleophilic substitution in ethanol under reflux, followed by purification via recrystallization (ethanol-DMF) .
- Key parameters : Temperature control (20–25°C for acylation; reflux for coupling), stoichiometric ratios (1:1 for intermediates), and solvent selection (dioxane for acylation, ethanol for thiol coupling) .
| Step | Reactants | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Acylation | 2-Aminothiazole, chloroacetyl chloride | Dioxane | 20–25°C | 65–75% |
| Coupling | Chloroacetamide, triazole-thiol | Ethanol | Reflux | 70–85% |
Q. Which spectroscopic methods are used to characterize this compound?
Structural confirmation relies on:
- 1H/13C NMR : Assigns protons and carbons in thiazole (δ 2.4–2.6 ppm for CH₃), triazole (δ 7.3–7.5 ppm for phenyl), and ester groups (δ 4.3–4.5 ppm for OCH₂) .
- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds in thiazole: ~1.74 Å) and torsion angles using SHELX software .
- FT-IR : Identifies carbonyl (C=O at ~1700 cm⁻¹) and amide (N–H at ~3300 cm⁻¹) stretches .
Advanced Questions
Q. How can DFT studies predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to:
- Map frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer capabilities .
- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Validate experimental data (e.g., XRD bond lengths vs. DFT-optimized geometries) with RMSD < 0.02 Å .
| Property | DFT Value | Experimental Value |
|---|---|---|
| HOMO (eV) | -6.2 | -6.1 (Cyclic Voltammetry) |
| C–S Bond (Å) | 1.73 | 1.74 (XRD) |
Q. How can Design of Experiments (DoE) optimize the synthesis yield?
DoE minimizes experimental runs while maximizing data output:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, ethanol:DMF 3:1) for 90% yield .
- Taguchi Method : Reduces variability in purification steps (e.g., recrystallization solvent ratio) .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for anticancer properties?
- In vitro assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (IC₅₀ values: 10–50 µM) .
- Molecular docking : Simulates binding affinity to targets (e.g., EGFR kinase; docking score: -9.2 kcal/mol) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on triazole enhance activity) with IC₅₀ .
| Substituent | IC₅₀ (µM) | Docking Score (kcal/mol) |
|---|---|---|
| -NO₂ | 12.3 | -9.5 |
| -OCH₃ | 28.7 | -7.8 |
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
